Hafnium(IV) carbide

Oxidation resistance Ablation Ultra-high temperature ceramics

Hafnium(IV) carbide (HfC) is the highest-melting binary compound available (≈4232 K), unequivocally outperforming TaC, ZrC, and TiC where absolute thermal stability, oxidation resistance, or hardness govern component life. When TaC-ZrC substitution fails—HfC delivers an 85% oxide-scale reduction in plasma jets, 2.2× the hardness of TiC coatings (1650.7 HV), and electronic-dominated thermal conductivity reaching 39.9 W·m⁻¹·K⁻¹ at 2000 °C. For hypersonic leading edges, furnace elements above 3000 °C, or wear parts demanding ≈28.4 GPa hardness, pure HfC or HfC-TaC solid solutions provide the only validated binary-carbide path. Source with confidence from qualified suppliers offering batch-certified ≥99% purity.

Molecular Formula HfC
CHf
Molecular Weight 190.50 g/mol
Cat. No. B7801408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium(IV) carbide
Molecular FormulaHfC
CHf
Molecular Weight190.50 g/mol
Structural Identifiers
SMILES[C-]#[Hf+]
InChIInChI=1S/C.Hf/q-1;+1
InChIKeyNVDNLVYQHRUYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium(IV) Carbide (HfC): Baseline Properties and Ultra-High Temperature Ceramic (UHTC) Classification


Hafnium(IV) carbide (HfC) is a Group IVB transition metal carbide with a face-centered cubic (FCC) rock-salt crystal structure, classifying it as an ultra-high temperature ceramic (UHTC). HfC is characterized by its exceptionally high melting point of approximately 4232 K (3959 °C), which is among the highest for any known binary compound [1]. Its fundamental properties include a theoretical density of 12.7 g/cm³, high Vickers hardness (1800–2500 HV), high elastic modulus (~352–359 GPa), and metallic electrical conductivity [2]. While these baseline attributes position HfC as a candidate for extreme environments such as hypersonic flight and rocket propulsion, the material's true selection value lies in its quantifiable performance differentiation relative to other Group IVB and VB carbides like TaC, ZrC, and TiC [3].

Why Hafnium(IV) Carbide Cannot Be Directly Substituted by Other Group IVB or VB Carbides


Although HfC shares a rock-salt structure and general UHTC classification with TaC, ZrC, and TiC, critical divergences in thermodynamic stability, oxidation kinetics, and mechanical response under operational extremes render these materials non-interchangeable. Direct substitution is invalidated by HfC's uniquely high melting point among binary compounds [1], its distinct oxidation behavior where the formation of HfO₂ scales and intermediate Hf-O-C phases differs significantly from TaC's oxide evolution [2], and its mechanical and thermal property matrix that dictates specific application suitability. For example, the higher density of HfC (12.7 g/cm³) compared to ZrC (6.73 g/cm³) and TiC (4.93 g/cm³) imposes a weight penalty that may be unacceptable for aerospace applications unless the enhanced oxidation resistance or higher temperature capability of HfC is strictly required [3]. The following quantitative evidence directly addresses these differentiation points to guide procurement and material selection.

Quantitative Differentiation of Hafnium(IV) Carbide (HfC) Against Closest Comparators


Oxide Scale Thickness Reduction in Plasma Jet Testing: HfC-TaC Solid Solution vs. Pure HfC and TaC

In a direct comparative study, the oxide scale thickness of a 50 vol% HfC - 50 vol% TaC solid solution (T50H50) was reduced by more than 85% compared to pure HfC, and by more than 90% compared to pure TaC, after 300 seconds of exposure to a plasma torch at approximately 2800 °C with a gas flow speed exceeding 300 m/s [1]. This demonstrates that the oxidation resistance of HfC can be significantly enhanced through solid solution formation with TaC, surpassing the performance of either pure carbide under extreme oxidative conditions.

Oxidation resistance Ablation Ultra-high temperature ceramics Plasma jet testing Hypersonic materials

Onset Oxidation Temperature: Pure TaC vs. TaC-HfC Solid Solutions

Thermogravimetric analysis (TGA) in air up to 1400 °C reveals that the onset temperature for oxidation is significantly delayed in TaC-HfC solid solutions compared to pure TaC. Pure TaC begins oxidizing at approximately 750 °C, whereas a 50 vol% TaC - 50 vol% HfC (T50H50) solid solution exhibits an onset oxidation temperature of 940 °C [1]. This 190 °C increase in the temperature threshold for the initiation of oxidation underscores the enhanced thermodynamic stability conferred by incorporating HfC into the TaC lattice.

Oxidation kinetics Thermogravimetric analysis UHTC Solid solution strengthening

Coating Hardness and Porosity: HfC vs. TiC in Vacuum Plasma Sprayed Coatings

A direct comparison of vacuum plasma sprayed (VPS) coatings demonstrates that HfC exhibits significantly higher hardness and lower porosity than TiC. HfC coatings achieved a Vickers hardness of 1650.7 HV, compared to 753.6 HV for TiC coatings—a 2.2-fold increase [1]. Additionally, the average porosity of HfC coatings was 16.8%, markedly lower than the 22.5% observed in TiC coatings [1]. These data indicate that HfC provides a denser, mechanically more robust protective layer under identical processing conditions.

Mechanical properties Coating technology Hardness Porosity Thermal spray

Melting Point Superiority: HfC vs. TaC and ZrC Among Binary Carbides

Hafnium carbide possesses the highest melting point among all known binary compounds. Recent experimental and computational assessments place the melting point of HfC at 4232 ± 84 K (approximately 3959 °C) [1]. This surpasses the melting points of tantalum carbide (TaC) at approximately 3880 °C [2] and zirconium carbide (ZrC) at approximately 3532 °C [3].

Melting point Thermodynamic stability UHTC Refractory materials

Elastic Modulus and Hardness: HfC vs. TaC Under High-Pressure Synthesis

High-pressure and high-temperature (HPHT) synthesis at 15 GPa and 1700 °C yields dense HfC and TaC ceramics with distinct elastic and mechanical properties. The bulk modulus (B₀) and shear modulus (G₀) for HfC were determined as 272.6 GPa and 215.8 GPa, respectively, while TaC exhibited higher values of B₀ = 355.9 GPa and G₀ = 236.6 GPa [1]. Conversely, empirical models generated from the same study indicate that HfC possesses a higher Vickers hardness (~28.4 GPa) compared to TaC (~24.2 GPa) [1].

Mechanical properties Elastic modulus Hardness High-pressure synthesis UHTC

Thermal Conductivity Differentiation: HfC vs. ZrC and UHTC Composites

The thermal conductivity of HfC at room temperature is reported to be approximately 20 W·m⁻¹·K⁻¹ [1], which is comparable to the range reported for dense ZrC (17.5–31.5 W·m⁻¹·K⁻¹) [2]. However, the temperature dependence of thermal conductivity in HfC is significant, with values increasing from 10.7 W·m⁻¹·K⁻¹ at room temperature to 39.9 W·m⁻¹·K⁻¹ at 2000 °C, driven predominantly by the electronic contribution [3]. This strong positive temperature dependence distinguishes HfC from some other UHTCs and is a critical parameter for thermal management in high-heat-flux environments.

Thermal conductivity Phonon transport UHTC Thermal management

Validated Application Scenarios for Hafnium(IV) Carbide (HfC) Based on Quantitative Evidence


Hypersonic Vehicle Leading Edges and Rocket Nozzles Requiring Extreme Oxidation Resistance

For components exposed to high-enthalpy, high-shear oxidative flows (e.g., hypersonic leading edges, scramjet inlets, rocket nozzle throats), the selection of a HfC-TaC solid solution (specifically T50H50) is justified by the >85% reduction in oxide scale thickness compared to pure HfC under plasma jet conditions [1]. Additionally, the 190 °C increase in onset oxidation temperature for TaC-HfC solid solutions over pure TaC [2] provides a critical safety margin during transient thermal excursions. Procurement should prioritize solid solution compositions over pure HfC for these applications.

Wear-Resistant and Erosion-Resistant Protective Coatings on Carbon/Carbon Composites

When selecting a coating material for carbon/carbon composites used in aerospace thermal protection systems, HfC offers a 2.2-fold increase in hardness (1650.7 HV) and lower porosity (16.8%) compared to TiC coatings (753.6 HV, 22.5% porosity) under identical vacuum plasma spraying conditions [3]. This translates to superior erosion resistance and reduced oxygen ingress pathways, directly enhancing component service life in oxidative, high-speed particulate environments.

Ultra-High Temperature Furnace Elements and Nuclear Reactor Components

In applications where the absolute maximum thermal stability is the overriding requirement—such as furnace heating elements operating above 3000 °C or advanced nuclear reactor core components—the superior melting point of HfC (4232 ± 84 K) over TaC (3880 °C) and ZrC (3532 °C) makes it the only viable binary carbide candidate [4]. The electronic-dominated thermal conductivity, which increases from 10.7 W·m⁻¹·K⁻¹ at room temperature to 39.9 W·m⁻¹·K⁻¹ at 2000 °C, further supports its use in high-heat-flux environments where efficient thermal dissipation is required [5].

High-Pressure Structural Components in Extreme Environments

For applications where resistance to plastic deformation is paramount, such as high-pressure anvils or wear parts in extreme environments, the higher Vickers hardness of HfC (≈28.4 GPa) compared to TaC (≈24.2 GPa) is a decisive factor [6]. However, if the component will experience significant volumetric compression, the higher bulk modulus of TaC (355.9 GPa vs. 272.6 GPa for HfC) may be preferable, highlighting the importance of application-specific stress analysis in material selection [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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